5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C9H12N4O and its molecular weight is 192.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Pyrazole Derivatives : The compound has been used in the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles, leading to unexpected pyrazolopyrimidine derivatives (Faria et al., 2013).
- Crystal and Molecular Structure : It serves as a base compound in studying the crystal and molecular structure of related compounds, providing insights into molecular interactions and stability (Fathima et al., 2014).
Catalysis and Green Chemistry
- Facile Synthesis Using Catalysts : Research includes its use in novel, facile, one-pot multicomponent synthesis protocols, employing catalysts like alumina–silica-supported MnO2 in water for high yield production (Poonam & Singh, 2019).
- Green Chemistry Applications : The compound has been utilized in green chemistry for the synthesis of various derivatives, emphasizing environmentally friendly methods and reducing hazardous residues (Karati, Kumar, & Mahadik, 2022).
Biological Studies and Pharmaceutical Research
- Antiviral Activity Studies : Derivatives of this compound have shown promising antiviral activity, particularly against herpes simplex virus (Rashad et al., 2009).
- Investigations in Drug Discovery : It's also used in the investigation of novel molecules with potential pharmaceutical applications, such as in drug discovery and biological activity studies (Kumar et al., 2020).
Material Science and Chemical Interactions
- Study of Electronic Properties : Research includes exploring the electronic properties and interaction with other molecules, such as fullerene, to understand its potential in materials science (2022 Study).
Novel Reactions and Chemical Properties
- New Reaction Pathways : The compound has been used to explore new reactions and pathways, such as the formation of hybrid molecules bearing nicotinonitrile and pyrazole units (Dotsenko et al., 2020).
- Synthesis of Schiff Bases : It has been involved in the synthesis of Schiff bases, a class of compounds with significant importance in organic chemistry (Puthran et al., 2019).
Mechanism of Action
Target of Action
It is known that 5-amino-pyrazoles are often used in the synthesis of biologically active compounds , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of organic molecules with diverse functionalities . This suggests that the compound could interact with its targets in a variety of ways, leading to different biochemical changes.
Biochemical Pathways
Given the versatility of 5-amino-pyrazoles in the synthesis of biologically active compounds , it is likely that this compound could influence a range of biochemical pathways, leading to various downstream effects.
Result of Action
Given the compound’s potential role in the synthesis of biologically active compounds , it is likely that it could have a range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
5-amino-1-(oxan-4-yl)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-5-7-6-12-13(9(7)11)8-1-3-14-4-2-8/h6,8H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPNYNSSLRKJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654924 | |
Record name | 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082745-49-0 | |
Record name | 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.